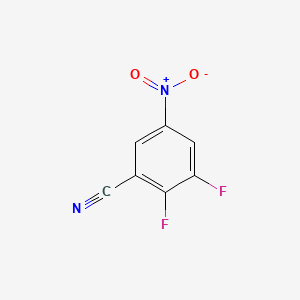

2,3-Difluoro-5-nitrobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREQFLXKAOEIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40728756 | |

| Record name | 2,3-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247885-40-0 | |

| Record name | 2,3-Difluoro-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40728756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-5-nitrobenzonitrile: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and synthetic utility of 2,3-Difluoro-5-nitrobenzonitrile. While publicly available data on this specific isomer is limited, this document consolidates known information and provides expert analysis based on established principles of physical organic chemistry and the well-documented behavior of analogous fluorinated aromatic compounds.

Introduction and Strategic Importance

2,3-Difluoro-5-nitrobenzonitrile (CAS No. 1247885-40-0) is a highly functionalized aromatic compound.[1] Its structure, featuring two adjacent fluorine atoms, a nitro group, and a nitrile group, makes it a potentially valuable, albeit underutilized, building block in medicinal chemistry and materials science. The strategic placement of multiple strong electron-withdrawing groups renders the aromatic ring highly electron-deficient, activating it for specific chemical transformations.

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] As such, fluorinated intermediates like 2,3-Difluoro-5-nitrobenzonitrile are of significant interest for the synthesis of novel therapeutic agents, particularly in oncology, where kinase inhibitors frequently feature substituted aromatic scaffolds.[3][4]

Physicochemical and Computed Properties

Experimental physicochemical data for 2,3-Difluoro-5-nitrobenzonitrile is not widely published. However, its fundamental properties can be tabulated, and computational models provide useful estimates for its behavior.

| Property | Value | Source |

| IUPAC Name | 2,3-Difluoro-5-nitrobenzonitrile | - |

| CAS Number | 1247885-40-0 | [1] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |

| Molecular Weight | 184.10 g/mol | [1] |

| Appearance | Brown Solid (as per synthesis) | [1] |

| Computed XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

For context, the related isomer 2-Fluoro-5-nitrobenzonitrile has a reported melting point of 76-80 °C. The physical state of 2,3-Difluoro-5-nitrobenzonitrile is confirmed as a solid from its synthesis description.[1]

Synthesis Protocol: Nitration of 2,3-Difluorobenzonitrile

A direct synthesis for 2,3-Difluoro-5-nitrobenzonitrile has been documented, involving the electrophilic nitration of 2,3-difluorobenzonitrile.[1]

Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel, cool concentrated sulfuric acid (100 mL) to 0°C using an ice bath.

-

Substrate Addition: To the cooled sulfuric acid, add 2,3-difluorobenzonitrile (20.8 g, 149.82 mmol).

-

Nitrating Agent Addition: Add potassium nitrate (30.3 g, 299.59 mmol) portion-wise over a 1-hour period, ensuring the temperature is maintained at 0°C.

-

Reaction: Stir the resulting solution at 0°C for 2 hours.

-

Quenching: Carefully add the reaction mixture to ice water (500 mL) to quench the reaction and precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Work-up: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the residue by flash chromatography (0% to 10% ethyl acetate in hexane gradient) to yield 2,3-Difluoro-5-nitrobenzonitrile (3.6 g, 13% yield) as a brown solid.[1]

Causality and Experimental Rationale

-

Choice of Reagents: The combination of potassium nitrate and concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile for nitration. Sulfuric acid serves as both the solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

-

Reaction Conditions: The low temperature (0°C) is critical for controlling the regioselectivity of the nitration and minimizing side reactions. The directing effects of the ortho-para directing fluorine atoms and the meta-directing nitrile group are in conflict. The observed product, with nitration occurring para to the C2-fluorine and meta to the nitrile, represents the favored regioisomer under these kinetic conditions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2,3-Difluoro-5-nitrobenzonitrile.

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum is expected to be complex due to proton-fluorine coupling. Two aromatic protons will be present, likely appearing as doublets of doublets or triplets, influenced by coupling to each other and to the two fluorine atoms. The proton at C6 (ortho to the nitro group) would likely be the most downfield, while the proton at C4 would be further upfield.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon of the nitrile group (-CN) will appear around 115-120 ppm. The aromatic carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon attached to the nitro group (C5) will be significantly deshielded.

-

¹⁹F NMR: Two signals are expected, one for each fluorine atom. These signals will likely appear as doublets due to coupling to each other and will show further smaller couplings to the aromatic protons.

-

IR Spectroscopy: Key vibrational bands are predicted:

-

~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch of the nitrile group.

-

~1530 cm⁻¹ and ~1350 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

-

~1200-1100 cm⁻¹: Strong C-F stretching bands.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3-Difluoro-5-nitrobenzonitrile is dominated by the powerful electron-withdrawing nature of the nitrile and nitro groups. These groups, along with the inductive effect of the fluorine atoms, make the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[5][6][7]

The SₙAr Mechanism

The SₙAr reaction is a two-step addition-elimination process. A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluoride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[8] In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

The presence of the nitro and nitrile groups ortho and para to the potential leaving groups is crucial, as they effectively stabilize the negative charge of the Meisenheimer complex through resonance.[8]

Regioselectivity of Nucleophilic Attack

In 2,3-Difluoro-5-nitrobenzonitrile, a nucleophile could potentially attack either C2 or C3.

-

Attack at C2: The negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the para-nitro group, providing significant stabilization.

-

Attack at C3: The negative charge can be delocalized onto the nitrogen atom of the meta-nitrile group, but not onto the nitro group.

Therefore, nucleophilic attack is strongly predicted to occur at the C2 position , leading to the displacement of the C2-fluorine. The nitro group at C5 provides powerful para-stabilization to the intermediate formed upon attack at C2. This makes the fluorine atom at C2 significantly more labile than the one at C3.

Caption: SₙAr reaction pathway via a Meisenheimer intermediate.

Potential Applications in Drug Discovery

Difluoro-nitrobenzonitrile scaffolds are valuable intermediates in pharmaceutical synthesis, particularly for the development of kinase inhibitors.[2][3] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer.[2] Many kinase inhibitors are ATP-competitive, binding to the ATP pocket of the enzyme.[9]

By leveraging the predictable SₙAr reactivity of 2,3-Difluoro-5-nitrobenzonitrile, medicinal chemists can readily introduce a variety of nucleophilic fragments (amines, alcohols, thiols) at the C2 position. This allows for the rapid generation of a library of compounds for screening. The remaining nitrile group can be further elaborated (e.g., reduced to an amine or hydrolyzed to a carboxylic acid), and the nitro group can be reduced to an amine, providing additional points for molecular diversification. This synthetic versatility makes it an attractive starting material for building complex heterocyclic systems that can serve as potent and selective kinase inhibitor cores.[3][4]

Safety and Handling

Specific safety data for 2,3-Difluoro-5-nitrobenzonitrile is not available. However, based on data for isomeric compounds like 2,6-Difluoro-3-nitrobenzonitrile, it should be handled with extreme caution.[10]

-

Hazard Classifications (Predicted):

-

Acute Toxicity, Oral (Toxic)

-

Acute Toxicity, Dermal (Toxic)

-

Skin Irritation

-

Serious Eye Irritation

-

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin and eyes. Wash thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

-

References

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Difluoro-5-nitrobenzonitrile CAS number

An In-Depth Technical Guide to 2,3-Difluoro-5-nitrobenzonitrile

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of 2,3-Difluoro-5-nitrobenzonitrile, a key fluorinated building block for advanced chemical synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind its synthesis, the logic of its reactivity, and its strategic application in constructing complex molecular architectures. Every piece of information is grounded in established scientific literature and safety protocols to ensure reliability and utility in a laboratory setting.

Section 1: Core Compound Identification and Properties

2,3-Difluoro-5-nitrobenzonitrile is a poly-substituted aromatic compound featuring a unique combination of functional groups: two fluorine atoms, a nitro group, and a nitrile group. This specific arrangement of electron-withdrawing substituents creates a highly activated system, making it a valuable and versatile intermediate in organic synthesis, particularly for creating novel pharmaceutical candidates.

Chemical Identity

| Property | Value | Source |

| CAS Number | 1247885-40-0 | [1] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |

| Molecular Weight | 184.10 g/mol | [1] |

| IUPAC Name | 2,3-difluoro-5-nitrobenzonitrile | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)F)C#N)[O-] | N/A |

Physicochemical Properties

| Property | Value | Source / Rationale |

| Appearance | Brown solid (as per synthesis) | [1] |

| Purity | Typically >95% | [1] |

| Boiling Point | ~260.0 °C (Predicted) | [1] |

| Density | ~1.51 g/cm³ (Predicted) | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

Section 2: Synthesis and Mechanistic Considerations

The primary route to 2,3-Difluoro-5-nitrobenzonitrile involves the electrophilic nitration of 2,3-difluorobenzonitrile. Understanding the mechanism and the experimental choices is critical for successful and safe synthesis.

Synthetic Pathway Overview

The synthesis is achieved via an electrophilic aromatic substitution reaction. The strong electron-withdrawing nature of the nitrile and fluorine substituents deactivates the benzene ring. However, the directing effects of these groups favor the introduction of the nitro group at the C-5 position. The reaction is typically carried out in a strong acid medium, which is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from a nitrate salt.

Caption: Synthesis of 2,3-Difluoro-5-nitrobenzonitrile.

Detailed Experimental Protocol: Nitration of 2,3-Difluorobenzonitrile

This protocol is adapted from established procedures for the nitration of deactivated aromatic rings.[1] The rationale for each step is provided to ensure both reproducibility and safety.

Materials:

-

2,3-Difluorobenzonitrile (1.0 eq)

-

Potassium Nitrate (KNO₃) (2.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.

-

Causality: The reaction is highly exothermic. Pre-cooling the acid and maintaining a low temperature throughout the addition of reactants is crucial to prevent runaway reactions and the formation of undesired byproducts.

-

-

Substrate Addition: Slowly add 2,3-difluorobenzonitrile (149.82 mmol, 20.8 g) to the cooled sulfuric acid while stirring. Maintain the temperature at 0°C.[1]

-

Nitrating Agent Addition: Add potassium nitrate (299.59 mmol, 30.3 g) portion-wise over a period of 1 hour.[1] Ensure the temperature does not rise above 5°C.

-

Causality: Portion-wise addition of the nitrate salt controls the rate of formation of the nitronium ion and manages the exothermicity of the reaction.

-

-

Reaction: Stir the resulting solution at 0°C for 2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Self-Validation: Reaction monitoring is essential to confirm the consumption of the starting material before proceeding to workup.

-

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large volume of ice water (500 mL) with vigorous stirring.[1] A precipitate should form.

-

Causality: Quenching on ice water serves two purposes: it stops the reaction and precipitates the organic product, which has low solubility in water, while the inorganic salts and acids remain in the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).[1] Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.[1]

-

Causality: The brine wash removes residual water and inorganic impurities from the organic phase. Sodium sulfate is a neutral drying agent suitable for this compound.

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography (eluting with a gradient of 0% to 10% ethyl acetate in hexane) to yield the final product as a brown solid (3.6 g, 13% yield).[1]

Section 3: Reactivity and Applications in Drug Development

The unique electronic profile of 2,3-Difluoro-5-nitrobenzonitrile dictates its reactivity and makes it a valuable scaffold in medicinal chemistry.

Reactivity Profile

The molecule's reactivity is dominated by the powerful electron-withdrawing effects of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group, positioned meta to the nitrile and ortho/para to the fluorines, strongly activates the ring for SNAr. The carbon atoms bonded to the fluorine atoms (C-2 and C-3) are highly electrophilic. This allows for the sequential and regioselective displacement of the fluorine atoms by various nucleophiles (e.g., amines, thiols, alcohols), a cornerstone strategy for building molecular diversity.[2]

-

Nitrile Group Chemistry: The nitrile (-C≡N) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocycles like tetrazoles, which are common bioisosteres for carboxylic acids in drug design.

-

Nitro Group Reduction: The nitro (-NO₂) group can be selectively reduced to an aniline (-NH₂). This introduces a key nucleophilic site and a common pharmacophoric element, enabling further derivatization, such as amide bond formation or sulfonylation.

Caption: Key reactive sites on 2,3-Difluoro-5-nitrobenzonitrile.

Role in Drug Discovery

While specific drugs containing the 2,3-difluoro-5-nitrobenzonitrile core are not prevalent in public literature, the strategic value of this and closely related scaffolds is well-established.

-

Kinase Inhibitors: Substituted benzonitriles are integral components of many kinase inhibitors. The nitrile group can form crucial hydrogen bonds with the hinge region of the kinase active site. Related compounds like 2,4-Difluoro-5-Nitrobenzonitrile are used as intermediates for tankyrase inhibitors, which are targets in oncology.[3]

-

Antiviral Agents: Benzonitrile derivatives have shown promise as antiviral compounds, including against picornaviruses and Hepatitis C Virus (HCV).[3][4] The nitrile pharmacophore is often essential for potent activity.[5]

-

Scaffold for Bioactive Molecules: The ability to perform selective, sequential SNAr reactions allows for the controlled construction of complex molecules. This makes it an ideal starting material for creating libraries of compounds for screening against various biological targets. The nitro group itself, while sometimes a toxicophore, is a key pharmacophore in many antibacterial and antiparasitic agents due to its ability to undergo bioreduction in hypoxic environments.[6]

Section 4: Safety and Handling

Proper handling of 2,3-Difluoro-5-nitrobenzonitrile is imperative. The information below is a summary of GHS classifications and should be supplemented by a full review of the Safety Data Sheet (SDS) before handling.

GHS Hazard Classification

This compound is considered hazardous. The following classifications are based on data for structurally similar nitrobenzonitriles.[7][8]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[8] Work should be conducted in a certified chemical fume hood to avoid inhalation.[8][9]

-

Handling: Avoid creating dust.[9] Do not eat, drink, or smoke in the handling area.[8][10] Keep the container tightly closed when not in use.[8] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Store locked up.[8]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. Seek medical attention if irritation occurs.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

References

-

Casey, G. D., et al. (1987). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 31(5), 735–738. Retrieved from [Link]

-

Camplo, M., et al. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 26(15), 4567. Retrieved from [Link]

- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. Retrieved from [Link]

- Google Patents. (2014). CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs.

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Difluoro-5-nitrobenzonitrile | C7H2F2N2O2 | CID 11819715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

2,3-Difluoro-5-nitrobenzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 2,3-Difluoro-5-nitrobenzonitrile

Abstract

2,3-Difluoro-5-nitrobenzonitrile (CAS No. 1247885-40-0) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic placement of two fluorine atoms, a nitro group, and a nitrile moiety on a benzene ring creates a unique electronic profile, rendering it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, leveraging spectroscopic and crystallographic principles, and explores its synthesis, reactivity, and potential applications, particularly in the context of drug discovery.

Introduction: The Significance of Fluorinated Benzonitriles

The benzonitrile scaffold is a cornerstone in medicinal chemistry. The incorporation of fluorine atoms and electron-withdrawing groups like the nitro moiety dramatically alters the physicochemical properties of the parent molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The nitro group, a potent electron-withdrawing group, significantly influences the electronic distribution of the aromatic ring, activating it for specific chemical transformations. 2,3-Difluoro-5-nitrobenzonitrile exemplifies this molecular design strategy, serving not as an end-product but as a critical building block for creating novel therapeutic agents.

Physicochemical and Computed Properties

While extensive experimental data for 2,3-Difluoro-5-nitrobenzonitrile is not broadly published, its fundamental properties can be reliably predicted through computational methods and compared with its isomers. These properties are critical for predicting its behavior in reaction media and biological systems.

| Property | Value | Source |

| CAS Number | 1247885-40-0 | ECHEMI[1] |

| Molecular Formula | C₇H₂F₂N₂O₂ | ECHEMI[1] |

| Molecular Weight | 184.10 g/mol | ECHEMI[1] |

| Monoisotopic Mass | 184.00843363 Da | ECHEMI[1] |

| XLogP3 (Lipophilicity) | 1.7 | ECHEMI[1] |

| Topological Polar Surface Area | 69.6 Ų | ECHEMI[1] |

| Heavy Atom Count | 13 | ECHEMI[1] |

Table 1: Key Physicochemical and Computed Properties of 2,3-Difluoro-5-nitrobenzonitrile.

Elucidation of the Molecular Structure

Determining the precise three-dimensional structure of 2,3-Difluoro-5-nitrobenzonitrile is paramount for understanding its reactivity. A combination of spectroscopic and crystallographic techniques provides a complete picture of its atomic arrangement and bonding.

Molecular Geometry and Visualization

The core of the molecule is a planar benzene ring substituted with three key functional groups. The interplay of these groups dictates the molecule's electronic landscape and steric profile.

Caption: Molecular structure of 2,3-Difluoro-5-nitrobenzonitrile.

Spectroscopic Characterization (Predicted)

Spectroscopy is the primary method for confirming the identity and structure of a synthesized molecule. Based on the known effects of its functional groups, we can predict the key features of its spectra.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms.[2][3]

-

¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region (δ 7.5-8.5 ppm). These signals would correspond to the protons at the C4 and C6 positions. Due to the different neighboring fluorine atoms and the nitro group, they will appear as distinct multiplets (likely doublet of doublets or triplets) resulting from coupling to each other and to the nearby fluorine nuclei.

-

¹³C NMR: The spectrum will show seven distinct signals. The carbon of the nitrile group (-C≡N) is expected around δ 115-120 ppm. The six aromatic carbons will appear between δ 110-160 ppm. The carbons directly bonded to fluorine (C2, C3) will show large one-bond C-F coupling constants and appear as doublets. The carbons bonded to the nitro group (C5) and nitrile group (C1) will be significantly deshielded.

-

¹⁹F NMR: This technique is highly sensitive to the electronic environment of fluorine.[2][3][4] Two distinct signals are expected, corresponding to the fluorine atoms at C2 and C3. Given their different positions relative to the nitro and nitrile groups, their chemical shifts will differ. They will likely appear as doublets due to coupling to each other and will exhibit further smaller couplings to the aromatic protons. The chemical shifts for aromatic C-F bonds typically fall in the range of -100 to -140 ppm relative to CFCl₃.[5]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

-

C≡N Stretch: A sharp, strong absorption is expected in the range of 2220-2240 cm⁻¹. This is a characteristic peak for aromatic nitriles.[6]

-

N-O Stretch (NO₂ group): Two strong absorptions are predicted: one for the asymmetric stretch around 1520-1560 cm⁻¹ and one for the symmetric stretch around 1340-1360 cm⁻¹.

-

C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns. For 2,3-Difluoro-5-nitrobenzonitrile, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₇H₂F₂N₂O₂ by matching the measured mass to the calculated exact mass of 184.0084.[1]

X-Ray Crystallography: The Definitive Structure

While spectroscopic methods provide robust evidence, single-crystal X-ray diffraction offers unambiguous proof of the molecular structure, providing precise bond lengths, bond angles, and information on intermolecular packing in the solid state.[7]

Although a crystal structure for this specific molecule is not publicly available, analysis of related structures, such as 3-nitrobenzonitrile, allows for expert prediction of its key structural features.

-

Methodology: The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions are determined.[7][8]

-

Expected Structural Parameters:

-

Planarity: The benzene ring itself will be planar. The nitro group is often slightly twisted out of the plane of the ring due to crystal packing forces, minimizing steric repulsion.

-

Bond Lengths: The C≡N triple bond is expected to be approximately 1.14 Å. The aromatic C-C bonds will be in the range of 1.38-1.40 Å. The C-NO₂ bond will be around 1.47 Å, and the C-F bonds will be approximately 1.35 Å.

-

Intermolecular Interactions: In the crystal lattice, molecules are likely to arrange in stacks stabilized by π–π interactions between the electron-deficient aromatic rings.

-

Synthesis and Reactivity

Understanding the synthesis and reactivity of 2,3-Difluoro-5-nitrobenzonitrile is key to its utility as a chemical intermediate.

Synthetic Protocol: Nitration of 2,3-Difluorobenzonitrile

A direct and effective method for synthesizing the title compound is the electrophilic nitration of 2,3-difluorobenzonitrile.[1] The electron-donating character of the fluorine atoms (via resonance) and the meta-directing nature of the nitrile group favor substitution at the C5 position.

Caption: Workflow for the synthesis of 2,3-Difluoro-5-nitrobenzonitrile.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,3-difluorobenzonitrile (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0 °C using an ice bath.

-

Nitration: Add potassium nitrate (2.0 eq) portion-wise over 1 hour, ensuring the temperature remains at 0 °C.

-

Reaction: Stir the resulting solution for 2 hours at 0 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Carefully pour the reaction mixture into ice water. Extract the aqueous mixture with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield the pure product.[1]

Reactivity Profile: Nucleophilic Aromatic Substitution (S_NAr)

The powerful electron-withdrawing effects of the ortho-difluoro substituents and the para-nitro group make the aromatic ring highly electron-deficient. This electronic profile makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (S_NAr) reactions.[9][10][11]

Caption: Factors influencing the reactivity of the aromatic ring.

The positions most activated for nucleophilic attack are the carbons bearing the fluorine atoms (C2 and C3) and the carbon ortho to the nitro group (C4 and C6, if a leaving group were present). A strong nucleophile can displace one of the fluorine atoms, allowing for the introduction of new functional groups (e.g., amines, alkoxides, thiolates), which is a key step in building more complex molecules.

Applications in Drug Discovery

While 2,3-Difluoro-5-nitrobenzonitrile is primarily a synthetic intermediate, its structural motifs are found in numerous bioactive molecules. Isomers such as 2,4-Difluoro-5-nitrobenzonitrile are documented as crucial intermediates in the synthesis of tankyrase inhibitors, which are being investigated for their potential in cancer therapy.[12] This suggests that 2,3-Difluoro-5-nitrobenzonitrile is a valuable building block for accessing novel chemical space in the development of kinase inhibitors and other targeted therapeutics.[13]

Safety and Handling

As with all nitroaromatic and fluorinated compounds, 2,3-Difluoro-5-nitrobenzonitrile should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

This information is synthesized from safety data sheets of closely related compounds and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

2,3-Difluoro-5-nitrobenzonitrile is a strategically designed chemical intermediate whose value lies in the precise arrangement of its functional groups. The combination of fluorine atoms and a nitro group on the benzonitrile core creates a highly reactive and versatile platform for advanced organic synthesis. Through a systematic application of modern spectroscopic and analytical techniques, its molecular structure can be unequivocally determined, paving the way for its rational use in the synthesis of next-generation pharmaceuticals and other high-value chemical products.

References

-

Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024). Nature Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Stacked 19F NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzonitrile. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US5478963A.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

University of California, Davis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties of 2,4-Difluoro-5-Nitrobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

University of Arizona. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Difluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

American Chemical Society Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

Semantic Scholar. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colorado.edu [colorado.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 12. A combined experimental and computational thermodynamic study of difluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitrobenzonitrile

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-nitrobenzonitrile

In the landscape of modern medicinal and agricultural chemistry, fluorinated aromatic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making them cornerstones in the design of novel therapeutic agents and advanced crop protection solutions.[1] Among these, 2,3-Difluoro-5-nitrobenzonitrile (CAS No: 1247885-40-0) emerges as a particularly valuable intermediate.[2] Its trifunctionalized scaffold, featuring two vicinal fluorine atoms, a nitro group, and a nitrile moiety, offers a rich platform for diverse chemical transformations.

This guide provides an in-depth technical exploration of the primary synthetic routes to 2,3-Difluoro-5-nitrobenzonitrile. Moving beyond simple procedural outlines, we will dissect the mechanistic underpinnings of each approach, evaluate the causality behind experimental choices, and offer insights into process optimization and safety. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the synthesis of this key chemical intermediate.

Part 1: Synthesis via Electrophilic Aromatic Substitution: The Direct Nitration Approach

The most direct conceptual route to 2,3-Difluoro-5-nitrobenzonitrile is the electrophilic nitration of 2,3-difluorobenzonitrile. This method involves the introduction of a nitro group onto the pre-existing difluorobenzonitrile ring system.

Principle and Mechanistic Rationale

Electrophilic aromatic substitution is fundamentally governed by the electronic nature of the substituents already present on the aromatic ring. In the case of 2,3-difluorobenzonitrile, we must consider the competing directing effects of the two fluorine atoms and the nitrile group.

-

Fluorine Atoms : As halogens, fluorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) when electrophilic attack occurs at these positions.

-

Nitrile Group (-CN) : The cyano group is strongly deactivating and a powerful meta-director. Both its inductive and resonance effects withdraw electron density from the ring, destabilizing the sigma complex, particularly when the attack is at the ortho or para positions.

In this specific substrate, the C5 position is meta to the strongly directing nitrile group and para to the C2 fluorine atom. This confluence of directing effects makes the C5 position the most electronically favorable site for nitration, despite the overall deactivation of the ring. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of a nitrate salt and a strong acid, which then attacks the electron-rich (or least electron-poor) position on the aromatic ring.

Caption: Mechanism of Electrophilic Nitration.

Experimental Protocol: Nitration of 2,3-Difluorobenzonitrile

The following protocol is based on established patent literature.[2] A key challenge in this synthesis is the low reactivity of the substrate, necessitating harsh reaction conditions which can, in turn, lead to low yields.

Table 1: Reagents and Conditions for Nitration

| Reagent/Parameter | Quantity/Value | Molar Equiv. | Purpose |

| 2,3-Difluorobenzonitrile | 20.8 g (149.8 mmol) | 1.0 | Starting Material |

| Potassium Nitrate | 30.3 g (299.6 mmol) | 2.0 | Nitrating Agent Source |

| Sulfuric Acid (conc.) | 100 mL | - | Solvent & Catalyst |

| Temperature | 0 °C | - | Control Exothermicity |

| Reaction Time | 2 hours | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, cool 100 mL of concentrated sulfuric acid to 0 °C using an ice-salt bath.

-

Substrate Addition: To the cooled sulfuric acid, add 20.8 g of 2,3-difluorobenzonitrile while maintaining the temperature at 0 °C.

-

Nitrating Agent Addition: Add 30.3 g of potassium nitrate in small portions over a period of 1 hour. It is critical to maintain the internal temperature at 0 °C to prevent runaway reactions and minimize side-product formation.

-

Reaction: Stir the resulting mixture vigorously for 2 hours at 0 °C. Monitor the reaction progress by TLC or GC analysis.

-

Quenching: Carefully and slowly pour the reaction mixture onto 500 mL of crushed ice with stirring. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Work-up: Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting residue should be purified by flash column chromatography (eluent: 0-10% ethyl acetate in hexane gradient) to yield the final product.[2]

-

Note on Yield: The reported yield for this specific procedure is approximately 13%.[2] This low yield underscores the difficulty of nitrating a heavily deactivated aromatic ring. Optimization may involve exploring alternative nitrating systems (e.g., HNO₃/Ac₂O) or microwave-assisted conditions, though these would require significant process development.

Part 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr): A Regioselective Approach

An alternative and often more industrially viable strategy for synthesizing highly substituted aromatics is through Nucleophilic Aromatic Substitution (SNAr). This approach builds the molecule by replacing a leaving group (typically a halide) on a pre-functionalized ring with a nucleophile. For 2,3-Difluoro-5-nitrobenzonitrile, a logical precursor would be 1,2,3-trifluoro-5-nitrobenzene.[3]

Principle and Mechanistic Rationale

The SNAr mechanism is a two-step addition-elimination process that is highly favored on aromatic rings bearing potent electron-withdrawing groups, such as a nitro group.[4][5] These groups are essential as they stabilize the negatively charged intermediate formed during the reaction.[6][7]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, the cyanide ion, CN⁻) on an electron-deficient carbon atom of the aromatic ring. In 1,2,3-trifluoro-5-nitrobenzene, the carbon atoms are all activated by the powerful nitro group. The attack occurs at a carbon bearing a good leaving group (fluoride).

-

Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4] The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. This stabilization is greatest when the nitro group is ortho or para to the site of attack.

-

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). Fluoride is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond, making the carbon more electrophilic.

Regioselectivity: In 1,2,3-trifluoro-5-nitrobenzene, the C1 position is para to the nitro group. Nucleophilic attack at this position is strongly favored because the resulting Meisenheimer complex receives the maximum possible resonance stabilization from the nitro group. Attack at C2 or C3 (meta to the nitro group) would not allow for this direct delocalization of the negative charge onto the nitro group and is therefore kinetically disfavored.

Caption: General workflow for an SNAr synthesis.

Proposed Experimental Protocol: Cyanation of 1,2,3-Trifluoro-5-nitrobenzene

This protocol is a robust, field-proven methodology adapted from procedures for analogous compounds, such as the synthesis of the isomeric 2,3-difluoro-6-nitrobenzonitrile.[8][9][10]

Table 2: Reagents and Conditions for SNAr Cyanation

| Reagent/Parameter | Proposed Value | Molar Equiv. | Purpose |

| 1,2,3-Trifluoro-5-nitrobenzene | 17.7 g (100 mmol) | 1.0 | Starting Material |

| Potassium Cyanide (KCN) | 7.8 g (120 mmol) | 1.2 | Nucleophile |

| N,N-Dimethylformamide (DMF) | 200 mL | - | Aprotic Polar Solvent |

| Temperature | 60-70 °C | - | Reaction Condition |

| Reaction Time | 4-8 hours | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 17.7 g of 1,2,3-trifluoro-5-nitrobenzene and 200 mL of anhydrous DMF.

-

Reagent Addition: Carefully add 7.8 g of finely powdered potassium cyanide. Extreme caution is required when handling cyanides.

-

Reaction: Heat the mixture to 60-70 °C under a nitrogen atmosphere. Monitor the reaction for the consumption of the starting material using GC or TLC. The reaction is typically complete within 4-8 hours.

-

Quenching and Isolation: After cooling to room temperature, pour the reaction mixture into 800 mL of ice-water. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, then with a small amount of cold ethanol.

-

Drying and Purification: Dry the crude product under vacuum. The product is often of high purity at this stage but can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Comparative Analysis and Field Insights

| Feature | Direct Nitration | SNAr Cyanation | Senior Scientist's Perspective |

| Starting Material | 2,3-Difluorobenzonitrile | 1,2,3-Trifluoro-5-nitrobenzene | Availability and cost of the starting materials are key drivers. The trifluoronitrobenzene may be more readily accessible from nitration of 1,2,3-trifluorobenzene. |

| Regioselectivity | Good, driven by electronics. | Excellent, highly predictable. | The SNAr route offers superior control over isomer formation, which is a critical parameter for pharmaceutical intermediates. |

| Yield | Reported as low (~13%).[2] | Expected to be high (>80%). | For scalability and process economy, the high-yield SNAr route is overwhelmingly preferred in an industrial setting. |

| Reaction Conditions | Harsh (conc. H₂SO₄, 0 °C). | Milder (moderate heat). | Milder conditions reduce the need for specialized reactors and minimize decomposition and side-product formation. |

| Safety Hazards | Strong, corrosive acids. | Highly toxic cyanide salts. | Both routes have significant hazards. However, the acute toxicity of cyanides requires stringent engineering controls and specialized handling protocols. |

Mandatory Safety Protocols

The synthesis of 2,3-Difluoro-5-nitrobenzonitrile involves hazardous materials requiring strict safety protocols.

-

Cyanide Handling: All operations involving potassium or sodium cyanide must be conducted in a well-ventilated fume hood. A dedicated cyanide quench solution (e.g., bleach and sodium hydroxide) must be readily available. Never allow cyanides to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.

-

Acid Handling: Concentrated sulfuric acid is extremely corrosive. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and chemical splash goggles with a face shield. Add reagents slowly to acid to control the exothermic reaction.

-

General Precautions: Fluorinated nitroaromatic compounds should be handled with care as they are potentially toxic and can be absorbed through the skin. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.

Conclusion

While the direct nitration of 2,3-difluorobenzonitrile provides a straightforward route to 2,3-Difluoro-5-nitrobenzonitrile, it is hampered by low yields. The Nucleophilic Aromatic Substitution (SNAr) pathway, starting from 1,2,3-trifluoro-5-nitrobenzene, represents a more robust, controllable, and high-yielding strategy. The choice of synthesis is ultimately a balance of starting material availability, scalability requirements, and the capacity to handle hazardous reagents safely. The superior regioselectivity and efficiency of the SNAr approach make it the more logical and economically sound choice for producing high-purity 2,3-Difluoro-5-nitrobenzonitrile for applications in drug discovery and development.

References

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).

- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).

- 2,5-Difluoronitrobenzene synthesis - ChemicalBook. (n.d.).

- Nucleophilic aromatic substitution - Wikipedia. (n.d.).

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020, October 20).

- Applications of Benzonitrile Derivatives in Drug Development: Application Notes and Protocols - Benchchem. (n.d.).

- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025, February 2).

- Sandmeyer reaction - Wikipedia. (n.d.).

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents. (n.d.).

- Benzonitrile, 2,3-difluoro-5-nitro- | 1247885-40-0 - ECHEMI. (n.d.).

- Navigating the Industrial Synthesis of 2,3-Difluoro-6-nitrobenzonitrile: A Technical Support Guide - Benchchem. (n.d.).

- 2,3-Difluoro-5-methylbenzonitrile: Your Key Intermediate for Chemical Innovation. (2025, October 15).

- Biological Activity of 2,3-Difluoro-6-nitrobenzonitrile Derivatives: A Landscape of Synthetic Intermediates - Benchchem. (n.d.).

- Sourcing High-Quality 2,4-Difluoro-5-Nitrobenzonitrile from China. (2026, January 4).

- Technical Support Center: 2,3-Difluoro-6-nitrobenzonitrile Synthesis - Benchchem. (n.d.).

- 1,2,3-Trifluoro-5-nitrobenzene | C6H2F3NO2 - PubChem. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. 1,2,3-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 2782793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity of 2,3-Difluoro-5-nitrobenzonitrile

Abstract

2,3-Difluoro-5-nitrobenzonitrile (CAS No. 1247885-40-0) is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring two adjacent fluorine atoms and two powerful electron-withdrawing groups (a nitro and a nitrile group), imparts a distinct and highly exploitable reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure, delineates the principles governing its reactivity—primarily through Nucleophilic Aromatic Substitution (SNAr)—and offers practical, field-proven insights into its synthetic transformations. Detailed protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the knowledge to effectively utilize this versatile scaffold.

Molecular Profile and Physicochemical Properties

2,3-Difluoro-5-nitrobenzonitrile is a crystalline solid characterized by a trifecta of activating groups on a benzene ring.[1] The strategic placement of these substituents creates a molecule primed for specific chemical transformations.

Structural Features

The core of the molecule's reactivity lies in the interplay of its functional groups. The nitro (-NO₂) and nitrile (-CN) groups are potent electron-withdrawing groups (EWGs) through both inductive and resonance effects. This severely depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[2] The two fluorine atoms serve as excellent leaving groups in nucleophilic substitution reactions.

Physicochemical Data Summary

The properties of this molecule make it suitable for a range of organic synthesis applications.

| Property | Value | Source |

| CAS Number | 1247885-40-0 | [1] |

| Molecular Formula | C₇H₂F₂N₂O₂ | [1] |

| Molecular Weight | 184.10 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Boiling Point | 260.0±40.0 °C (Predicted) | [1] |

| Density | 1.51±0.1 g/cm³ (Predicted) | [1] |

| Topological Polar Surface Area | 69.6 Ų | [1] |

The Engine of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2,3-Difluoro-5-nitrobenzonitrile is Nucleophilic Aromatic Substitution (SNAr).[2] This is not a typical reaction for benzene derivatives, which usually undergo electrophilic substitution. The profound electron deficiency of the ring system is the critical enabling factor, allowing it to be attacked by nucleophiles.[2][3]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Nucleophilic Addition: A nucleophile attacks one of the electron-deficient carbons bearing a fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of a fluoride ion, yielding the substituted product.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized across the aromatic system and is effectively stabilized by the powerful resonance and inductive effects of the nitro and nitrile groups, lowering the activation energy for the reaction.[3][4]

Regioselectivity: The Decisive Role of the Nitro Group

A key question for this molecule is which of the two fluorine atoms is more reactive. The answer lies in the positioning of the electron-withdrawing groups.

-

The Fluorine at C2: This position is ortho to the nitrile group and ortho to the nitro group (via resonance through the ring).

-

The Fluorine at C3: This position is meta to the nitro group.

Electron-withdrawing groups strongly activate the ortho and para positions towards nucleophilic attack because they can directly participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance.[2][4] The meta position offers no such resonance stabilization.

Therefore, the fluorine atom at the C2 position is significantly more activated and will be preferentially displaced by nucleophiles. This high degree of regioselectivity is a major synthetic advantage.

Scope of Nucleophiles

The high degree of activation allows 2,3-Difluoro-5-nitrobenzonitrile to react with a wide array of nucleophiles.

-

Amination: Primary and secondary amines readily displace the C2-fluorine to form N-substituted anilines. These reactions are fundamental in building scaffolds for pharmaceuticals.[5][6]

-

Alkoxylation/Aryloxylation: Alcohols and phenols, typically used as their more nucleophilic conjugate bases (alkoxides and phenoxides), react to form aryl ethers.[7][8]

-

Thiolation: Thiols, being excellent nucleophiles, react smoothly to produce aryl thioethers.

Ancillary Synthetic Transformations

While SNAr is the dominant reaction, the other functional groups provide avenues for subsequent modifications, greatly expanding the molecule's synthetic utility.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing, meta-directing group (for electrophilic substitution) into an electron-donating, ortho/para-directing group.[9][10] This new amino group can undergo a host of further reactions, including diazotization, acylation, and alkylation.

Chemistry of the Nitrile Group

The nitrile group is also a versatile functional handle. Though less reactive than the SNAr pathway under typical conditions, it can be:

-

Hydrolyzed to a carboxylic acid (-COOH) under strong acidic or basic conditions.

-

Reduced to a primary amine (-CH₂NH₂) using strong reducing agents like LiAlH₄.

Experimental Protocols

The following protocols are representative procedures for the synthesis and transformation of difluoronitrobenzene derivatives. Researchers should adapt them based on specific substrates and laboratory conditions.

Synthesis of 2,3-Difluoro-5-nitrobenzonitrile[1]

This protocol describes the nitration of the precursor, 2,3-difluorobenzonitrile.

-

Reagents & Conditions:

-

2,3-Difluorobenzonitrile (1.0 eq)

-

Potassium Nitrate (KNO₃) (2.0 eq)

-

Sulfuric Acid (H₂SO₄)

-

Temperature: 0 °C

-

-

Procedure:

-

Cool a solution of 2,3-difluorobenzonitrile in concentrated sulfuric acid to 0 °C in an ice bath.

-

Add potassium nitrate in portions over 1 hour, maintaining the temperature at 0 °C.

-

Stir the resulting solution for 2 hours at 0 °C.

-

Carefully quench the reaction by pouring it into ice water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography (ethyl acetate/hexane gradient) to yield the product.

-

General Protocol for SNAr with an Amine

This is a generalized procedure for the reaction of an activated aryl fluoride with a primary or secondary amine.

-

Reagents & Conditions:

-

2,3-Difluoro-5-nitrobenzonitrile (1.0 eq)

-

Amine (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, DIPEA) (2.0 eq)

-

Solvent: Polar aprotic (e.g., DMSO, DMF, Acetonitrile)

-

Temperature: Room temperature to 80 °C

-

-

Procedure:

-

To a solution of 2,3-Difluoro-5-nitrobenzonitrile in the chosen solvent, add the amine and the base.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Safety and Handling

Substituted nitrobenzonitriles are potent, biologically active molecules and must be handled with appropriate care.

-

Hazards: Based on data for analogous compounds, 2,3-Difluoro-5-nitrobenzonitrile should be treated as harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin and serious eye irritation.[11][12][13]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

-

Handling: Avoid formation of dust and aerosols. Use non-sparking tools.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

2,3-Difluoro-5-nitrobenzonitrile is a textbook example of a strategically activated aromatic compound. Its reactivity is dominated by a highly regioselective SNAr reaction at the C2 position, driven by the powerful electronic influence of its nitro and nitrile substituents. This predictable reactivity, combined with the potential for subsequent modification of the nitro and nitrile groups, makes it an exceptionally valuable and versatile building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors. A thorough understanding of its electronic properties and reactivity patterns is essential for any scientist seeking to leverage its full synthetic potential.

References

- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

-

PubChem. (n.d.). 2,4-difluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

-

NIST. (n.d.). 2-Fluoro-5-nitrobenzonitrile. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Wilfrid Laurier University. (n.d.). The Design and Synthesis of New Materials using Nucleophilic Aromatic Substitution Reactions. Scholars Commons @ Laurier. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2,4-Difluoro-5-Nitrobenzonitrile from China. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

- Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.

-

PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. vapourtec.com [vapourtec.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alcohol Reactivity [www2.chemistry.msu.edu]

- 9. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]

- 10. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-nitrobenzonitrile

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-Difluoro-5-nitrobenzonitrile (CAS No: 1247885-40-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific isomer, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.

Molecular Structure and Key Spectroscopic Features

2,3-Difluoro-5-nitrobenzonitrile possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of two adjacent fluorine atoms, a strongly electron-withdrawing nitro group, and a nitrile moiety creates a complex interplay of electronic effects that are readily probed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,3-Difluoro-5-nitrobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,3-Difluoro-5-nitrobenzonitrile is expected to be relatively simple, showing two aromatic protons. The chemical shifts and coupling patterns will be significantly influenced by the neighboring fluorine and nitro groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.3 - 8.5 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 2-3 |

| H-6 | 8.1 - 8.3 | dd | J(H-F) ≈ 4-6, J(H-H) ≈ 2-3 |

Disclaimer: Predicted values are based on additive models and analysis of similar compounds. Actual experimental values may vary.

Causality Behind Predictions:

-

The strong electron-withdrawing nature of the nitro group and the fluorine atoms will deshield the aromatic protons, pushing their chemical shifts downfield into the 8.1-8.5 ppm range.

-

The proton at the C-4 position is expected to be the most downfield due to the combined inductive effects of the adjacent nitro group and the ortho fluorine atom.

-

Each proton will be split into a doublet of doublets (dd) due to coupling with the other aromatic proton and one of the fluorine atoms. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the nuclei.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal seven distinct carbon signals. The carbons directly attached to fluorine will exhibit large one-bond C-F coupling constants, which is a hallmark of fluorinated aromatics.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |

| C-1 (CN) | ~115 | - |

| C-2 (C-F) | 150 - 155 | 250 - 270 |

| C-3 (C-F) | 145 - 150 | 245 - 265 |

| C-4 | 125 - 130 | - |

| C-5 (C-NO₂) | ~148 | - |

| C-6 | 120 - 125 | - |

| CN | ~110 | - |

Disclaimer: Predicted values are based on established ranges for similar functional groups and substitution patterns.[1][2][3] Actual experimental values may vary.

Expert Insights:

-

The carbons C-2 and C-3, directly bonded to fluorine, will appear as doublets with large coupling constants, a key diagnostic feature.

-

The carbon bearing the nitro group (C-5) is expected to be significantly downfield due to strong deshielding.

-

The nitrile carbon (CN) typically appears in the 110-120 ppm region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the electronic environment of fluorine atoms. For 2,3-Difluoro-5-nitrobenzonitrile, two distinct signals are expected, each being a doublet due to F-F coupling.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J(F-F), Hz) |

| F-2 | -130 to -140 | d | ~20 |

| F-3 | -140 to -150 | d | ~20 |

Disclaimer: Chemical shifts are referenced to CFCl₃.[4] Predicted values are based on typical ranges for ortho-difluorinated aromatic systems.[5][6][7] Actual experimental values may vary.

Rationale for Predictions:

-

The chemical shifts are influenced by the electronic effects of the nitro and nitrile groups.

-

The ortho-disposed fluorine atoms will exhibit a characteristic through-bond coupling (³J(F-F)) on the order of 20 Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Difluoro-5-nitrobenzonitrile will be dominated by the characteristic vibrations of the nitrile and nitro groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N Stretch (Nitrile) | 2230 - 2240 | Strong, Sharp |

| NO₂ Asymmetric Stretch | 1520 - 1540 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1360 | Strong |

| C-F Stretch | 1200 - 1280 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

Disclaimer: Predicted values are based on established correlation tables for the respective functional groups.[8][9][10]

Experimental Considerations:

-

The nitrile stretch is a particularly diagnostic peak, appearing in a relatively uncongested region of the spectrum.[9] Its sharp and intense nature makes it easy to identify.

-

The two strong bands for the nitro group are also key identifiers.

-

The C-F stretching vibrations will be strong but may overlap with other fingerprint region absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Predicted Fragmentation Pathway: The electron ionization (EI) mass spectrum of 2,3-Difluoro-5-nitrobenzonitrile (Molecular Weight: 184.01 g/mol ) is expected to show a prominent molecular ion peak (M⁺). The fragmentation will likely be initiated by the loss of the nitro group, a common pathway for nitroaromatic compounds.

| m/z | Proposed Fragment | Neutral Loss |

| 184 | [C₇H₂F₂N₂O₂]⁺ (M⁺) | - |

| 154 | [C₇H₂F₂N₂O]⁺ | NO |

| 138 | [C₇H₂F₂N]⁺ | NO₂ |

| 112 | [C₆H₂F₂]⁺ | NO₂, CN |

Disclaimer: Fragmentation patterns are predictive and based on the principles of mass spectral fragmentation of related compounds.[11][12][13][14]

Self-Validating Protocol: A high-resolution mass spectrometry (HRMS) experiment would be crucial for confirming the elemental composition of the molecular ion and its major fragments, thereby validating the proposed structure.

Experimental Protocols

To obtain high-quality spectroscopic data for 2,3-Difluoro-5-nitrobenzonitrile, the following standardized protocols are recommended.

NMR Spectroscopy

Objective: To elucidate the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 4 seconds.

-

¹³C NMR: Acquire the spectrum with proton decoupling. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. A wider spectral width may be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film from a volatile solvent on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-